molecular formula C14H11ClO3 B15017217 Benzoic acid, 4-chloro-, 4-methoxyphenyl ester CAS No. 5410-99-1

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester

Katalognummer: B15017217
CAS-Nummer: 5410-99-1
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: MSZPFWFDFWYVOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the ester group is formed with 4-methoxyphenol. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 4-methoxyphenyl ester typically involves the esterification of 4-chlorobenzoic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid and 4-methoxybenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol and 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-chloro-, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid, 4-chloro-, 4-methoxyphenyl ester can be compared with other similar compounds such as:

    Benzoic acid, 4-chloro-, phenyl ester: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.

    Benzoic acid, 4-methoxy-, phenyl ester: This compound lacks the chlorine atom, affecting its reactivity and applications.

    Benzoic acid, 4-chloro-, methyl ester: This compound has a methyl ester group instead of a phenyl ester group, leading to different chemical properties and applications.

The unique combination of the chlorine atom and the methoxyphenyl ester group in this compound makes it a valuable compound in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

5410-99-1

Molekularformel

C14H11ClO3

Molekulargewicht

262.69 g/mol

IUPAC-Name

(4-methoxyphenyl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClO3/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI-Schlüssel

MSZPFWFDFWYVOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.